3-((tetrahydrofuran-3-yl)methoxy)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide
Description
The compound 3-((tetrahydrofuran-3-yl)methoxy)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide is a heterocyclic molecule featuring a four-membered azetidine ring substituted with a carboxamide group. The carboxamide nitrogen is further functionalized with a thiophen-2-ylmethyl moiety, while the azetidine oxygen is linked to a tetrahydrofuran-3-ylmethoxy group.
Properties
IUPAC Name |
3-(oxolan-3-ylmethoxy)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c17-14(15-6-13-2-1-5-20-13)16-7-12(8-16)19-10-11-3-4-18-9-11/h1-2,5,11-12H,3-4,6-10H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGCLUDMPQNGEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1COC2CN(C2)C(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((tetrahydrofuran-3-yl)methoxy)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide typically involves multiple steps, including the formation of the tetrahydrofuran ring, the thiophene ring, and the azetidine ring. Common synthetic routes may include:
Formation of Tetrahydrofuran Ring: This can be achieved through the cyclization of a suitable diol precursor under acidic conditions.
Formation of Thiophene Ring: Thiophene rings are often synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Formation of Azetidine Ring: Azetidine rings can be synthesized through the cyclization of β-amino alcohols or β-amino halides under basic conditions.
Industrial Production Methods
Industrial production of such compounds may involve optimization of the synthetic routes to improve yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-((tetrahydrofuran-3-yl)methoxy)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-((tetrahydrofuran-3-yl)methoxy)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.
Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes affected by the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
The azetidine core distinguishes the target compound from five-membered heterocycles prevalent in related structures. For example:
Key Observations :
- Thiophen-2-ylmethyl groups are common in analogs (e.g., triazoles in and thiophene carboxamides in ), suggesting their utility in modulating lipophilicity or π-π interactions.
Substituent Effects
Tetrahydrofuran-3-ylmethoxy vs. Other Oxygenated Substituents :
- The tetrahydrofuran moiety in the target compound may improve solubility compared to purely aromatic substituents (e.g., 2-methoxyphenoxy in ).
- In contrast, compounds like N,N'-pentane-1,5-diylbis[N-(3-methoxybenzyl)thiophene-2-carboxamide] (EP 2 881 393 B1) utilize methoxybenzyl-thiophene carboxamides for dimeric architectures, emphasizing steric and electronic tuning for supramolecular interactions .
Thiophen-2-ylmethyl vs. Other Heteroaromatic Groups :
Biological Activity
The compound 3-((tetrahydrofuran-3-yl)methoxy)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide is a novel chemical entity that has garnered attention due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The structural formula of the compound is represented as follows:
- Molecular Formula : C₁₃H₁₅N₃O₃S
- Molecular Weight : 285.34 g/mol
- SMILES Notation :
CC(=O)N1CC(C(C1)OC2CC(C2)O)C(=O)N(C)C(=O)C(C)=O
Research indicates that this compound exhibits several mechanisms of biological activity:
- Adenosine Receptor Modulation : The compound has been shown to interact with adenosine receptors, particularly A2A and A2B subtypes. This interaction can lead to immunomodulatory effects, making it a candidate for treating hyperproliferative diseases such as cancer .
- Inhibition of Tumor Growth : Preliminary studies suggest that the compound may inhibit tumor growth by preventing immunosuppression in T cells, which is crucial for anti-tumor responses. It has demonstrated the ability to rescue T cells from inhibition induced by adenosine .
- Antimicrobial Properties : The compound's structure suggests potential activity against various pathogens, although specific studies are needed to confirm this aspect.
Biological Activity Data
The following table summarizes key biological activities and findings related to the compound:
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Study on Cancer Treatment : A study focused on the dual inhibition of A2A and A2B receptors showed that treatment with this compound resulted in significant tumor size reduction in mouse models of cancer . The mechanism was attributed to enhanced T cell activity and reduced immunosuppression.
- Antimicrobial Evaluation : An exploratory study indicated that derivatives of this compound could exhibit antimicrobial properties against certain bacterial strains, suggesting a broader application in infectious disease treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
